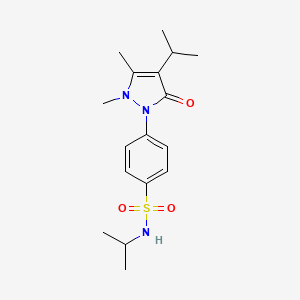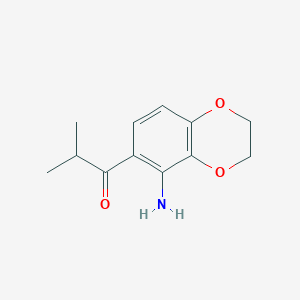![molecular formula C17H14N4OS B11073749 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-](/img/structure/B11073749.png)
3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a quinazolinone moiety linked to a pyridine ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethyl-2-mercaptopyridine with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzyme active sites, inhibiting their activity. The sulfanyl bridge and pyridine ring contribute to the compound’s binding affinity and specificity. The cyanide group can also participate in interactions with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole Derivatives: Significant in natural products and drugs, showing various biological properties.
Imidazole Containing Compounds: Key components in functional molecules used in everyday applications.
Uniqueness: 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of a quinazolinone moiety, a pyridine ring, and a cyanide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-11(2)19-17(13(10)8-18)23-9-15-20-14-6-4-3-5-12(14)16(22)21-15/h3-7H,9H2,1-2H3,(H,20,21,22) |
InChI Key |
RXMXCJXZDTUASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073666.png)
![Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11073671.png)
![4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11073680.png)


![4-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11073700.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11073703.png)
![2-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B11073719.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11073723.png)
![5-[(4-fluorophenyl)methylsulfanyl]-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-7-amine](/img/structure/B11073735.png)
![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11073743.png)
![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
